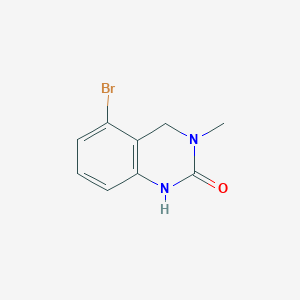

5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS No.: 861106-66-3

Cat. No.: VC7106992

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861106-66-3 |

|---|---|

| Molecular Formula | C9H9BrN2O |

| Molecular Weight | 241.088 |

| IUPAC Name | 5-bromo-3-methyl-1,4-dihydroquinazolin-2-one |

| Standard InChI | InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

| Standard InChI Key | SZMUQIIVLVKCCL-UHFFFAOYSA-N |

| SMILES | CN1CC2=C(C=CC=C2Br)NC1=O |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is defined by a bicyclic system comprising a benzene ring fused to a dihydro-pyrimidinone moiety. Key substituents include a bromine atom at position 5 and a methyl group at position 3, which influence electronic distribution and steric interactions .

Table 1: Fundamental Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrN₂O | |

| Molecular Weight | 241.09 g/mol | |

| SMILES | CN1CC2=C(C=CC=C2Br)NC1=O | |

| InChIKey | SZMUQIIVLVKCCL-UHFFFAOYSA-N | |

| Predicted Collision Cross Section | 143.8 Ų ([M+H]⁺ adduct) |

The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methyl group contributes to hydrophobic interactions in biological systems .

Synthesis and Chemical Reactivity

While no direct synthesis protocol for 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is documented, analogous quinazolinones are typically prepared via cyclocondensation or palladium-catalyzed functionalization. A plausible route involves:

-

Core Formation: Reacting 2-(aminomethyl)aniline with triphosgene in tetrahydrofuran (THF) under inert atmosphere to yield 3,4-dihydroquinazolin-2(1H)-one .

-

Functionalization: Introducing bromine via electrophilic aromatic substitution or Suzuki-Miyaura coupling, followed by methylation at position 3 using methyl iodide .

Table 2: Hypothetical Synthetic Route

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Triphosgene, THF, N₂ atmosphere | 3,4-Dihydroquinazolin-2(1H)-one | 99% |

| 2 | NBS (N-bromosuccinimide), AIBN, CCl₄ | 5-Bromo derivative | ~75% |

| 3 | CH₃I, K₂CO₃, DMF | 3-Methyl substitution | ~85% |

Reaction optimization would require monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Spectroscopic Characterization

Spectroscopic data for closely related quinazolinones provide insights into expected patterns for this derivative.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR (DMSO-d₆):

Mass Spectrometry

-

HR-ESI-MS: Predicted molecular ion [M+H]⁺ at m/z 240.9971, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Infrared (IR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume